Hbv-IN-44

Beschreibung

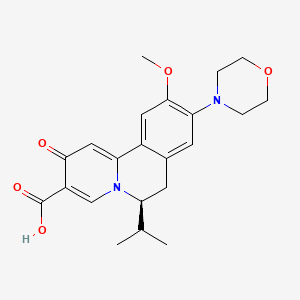

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H26N2O5 |

|---|---|

Molekulargewicht |

398.5 g/mol |

IUPAC-Name |

(6S)-10-methoxy-9-morpholin-4-yl-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |

InChI |

InChI=1S/C22H26N2O5/c1-13(2)17-8-14-9-19(23-4-6-29-7-5-23)21(28-3)10-15(14)18-11-20(25)16(22(26)27)12-24(17)18/h9-13,17H,4-8H2,1-3H3,(H,26,27)/t17-/m0/s1 |

InChI-Schlüssel |

MOZUCSCFCDSORF-KRWDZBQOSA-N |

Isomerische SMILES |

CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)N4CCOCC4 |

Kanonische SMILES |

CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)N4CCOCC4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to Novel Mechanisms of Action in Hepatitis B Virus Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. While current therapies, primarily nucleos(t)ide analogues (NAs) and interferons, can effectively suppress viral replication, they seldom lead to a functional cure. This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a stable template for viral transcription.[1] The limitations of existing treatments have spurred the development of novel HBV inhibitors that target various stages of the viral life cycle, offering new hope for achieving a functional cure. This guide provides an in-depth technical overview of the core mechanisms of action of these emerging HBV inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Novel HBV Inhibitor Classes and Mechanisms of Action

Entry Inhibitors

HBV enters hepatocytes through a specific interaction between the pre-S1 domain of the large HBV surface protein and the sodium taurocholate cotransporting polypeptide (NTCP) receptor on the cell surface.[2] Entry inhibitors block this initial step of infection, thereby preventing the establishment of new infections and the replenishment of the cccDNA pool in the liver.

Entry inhibitors, such as the lipopeptide Myrcludex B (Bulevirtide), are synthetic peptides derived from the pre-S1 domain of the large HBV surface protein. They competitively bind to the NTCP receptor, effectively preventing the attachment and entry of HBV virions into hepatocytes.[3] This mechanism is highly specific and does not interfere with the established cccDNA in already infected cells but can protect uninfected cells and newly formed hepatocytes from infection.

| Compound | Assay System | Target | Metric | Value | Reference |

| Myrcludex B | HBV infection in primary human hepatocytes | HBV entry | IC50 | 0.61 µM | |

| Myrcludex B | HDV infection in HepG2-NTCP cells | HDV entry | IC90 | < 1 nM | [4] |

| Cyclosporin A | HBV infection in primary human hepatocytes | HBV entry | IC50 | Not specified | [5] |

| Vanitaracin A | HBV infection in primary human hepatocytes | HBV entry | IC50 | 0.61 µM |

A common method to assess the efficacy of entry inhibitors is to use a cell-based infection assay with HBV-susceptible cells, such as HepG2 cells engineered to express the human NTCP receptor (HepG2-NTCP).

-

Cell Culture: Plate HepG2-NTCP cells in 96-well plates and culture until they reach optimal confluency.

-

Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound (e.g., Myrcludex B) for 2 hours at 37°C.

-

HBV Inoculation: Infect the cells with a known titer of HBV in the presence of the test compound. A multiplicity of infection (MOI) is chosen to achieve a detectable level of infection.

-

Incubation: Incubate the infected cells for a defined period (e.g., 6-8 days) to allow for viral replication and the establishment of infection. The culture medium containing the test compound is replaced every 2-3 days.

-

Quantification of Infection: After the incubation period, quantify the level of HBV infection by measuring a relevant viral marker. This can be done by:

-

HBsAg ELISA: Collect the cell culture supernatant and measure the amount of secreted Hepatitis B surface antigen (HBsAg) using a commercial ELISA kit.

-

HBV DNA qPCR: Extract total DNA from the cells and quantify the amount of intracellular HBV DNA using quantitative PCR (qPCR) with primers specific for the HBV genome.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: HBV entry into a hepatocyte is initiated by attachment to HSPGs, followed by specific binding to the NTCP receptor, which is blocked by entry inhibitors.

Core Protein Allosteric Modulators (CpAMs) / Capsid Assembly Modulators (CAMs)

The HBV core protein (HBc) is essential for multiple stages of the viral life cycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the transport of the viral genome to the nucleus. CpAMs, also known as CAMs, are small molecules that allosterically bind to the core protein and disrupt its function.

CpAMs are broadly classified into two main classes based on their mechanism of action:

-

Class I CpAMs: These compounds accelerate the kinetics of capsid assembly, leading to the formation of empty capsids that do not contain pgRNA. This prevents the initiation of reverse transcription and the production of new infectious virions.

-

Class II CpAMs: These modulators induce the formation of aberrant, non-capsid polymers of the core protein, which are non-functional and may be targeted for degradation. Some Class II CpAMs can also destabilize pre-formed capsids.

By interfering with proper capsid formation, CpAMs can also inhibit the establishment of cccDNA by preventing the delivery of the viral genome to the nucleus.[6]

| Compound | Class | Assay System | Target | Metric | Value | Reference |

| ABI-H0731 (Vebicorvir) | Class II | HepAD38 cells | HBV DNA replication | EC50 | 173 nM | [6] |

| ABI-H0731 (Vebicorvir) | HBV-infected HepG2-NTCP cells | cccDNA formation | EC50 | 1.84 - 7.3 µM | [7] | |

| ABI-H0731 (Vebicorvir) | HBV-infected HepG2-NTCP cells | pgRNA encapsidation | EC50 | 2.68 µM | [8] | |

| GLS4 | Class I | HepG2.2.15 cells | HBV DNA replication | EC50 | Not specified | [9] |

| NVR 3-778 | Class II | PHH assay | HBV DNA replication | EC50 | Not specified | [6] |

This technique is used to analyze the formation and integrity of HBV capsids in the presence of CpAMs.

-

Cell Culture and Treatment: Culture HBV-producing cells (e.g., HepG2.2.15) and treat with various concentrations of the test CpAM for a specified period (e.g., 72 hours).

-

Cell Lysis: Harvest the cells and prepare a cytoplasmic lysate using a non-denaturing lysis buffer.

-

Native Agarose Gel Electrophoresis:

-

Load the cytoplasmic lysates onto a native agarose gel (e.g., 1% agarose).

-

Perform electrophoresis under non-denaturing conditions to separate intact capsids from core protein monomers and dimers.

-

-

Western Blotting:

-

Transfer the separated proteins from the agarose gel to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the HBV core protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

-

Analysis:

-

Untreated cells will show a distinct band corresponding to intact capsids.

-

Treatment with a Class I CpAM may show an increase in the intensity of the capsid band (due to the formation of empty capsids).

-

Treatment with a Class II CpAM will typically result in a smear or the absence of the capsid band, indicating the formation of aberrant polymers or the degradation of the core protein.

-

Caption: CpAMs disrupt the normal assembly of HBV capsids, with Class I inhibitors promoting empty capsid formation and Class II inhibitors leading to aberrant polymerization.

RNA Interference (RNAi) Therapeutics

siRNAs are short, double-stranded RNA molecules that are delivered to hepatocytes, often conjugated to N-acetylgalactosamine (GalNAc) for liver-specific targeting. Once inside the cell, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides RISC to the complementary HBV mRNA, which is subsequently cleaved and degraded.[10] This post-transcriptional gene silencing effectively shuts down the production of viral proteins, which can lead to a reduction in viral replication and may also help to restore the host's anti-HBV immune response by lowering the high viral antigen load.

| Compound | Type | Assay System | Target | Metric | Value | Reference |

| JNJ-3989 (combination of two siRNAs) | siRNA | Not specified | Viral RNAs | Not specified | Not specified | [11] |

| AB-729 (Imdusiran) | siRNA | Not specified | HBV RNA | Not specified | Not specified | [12] |

| VIR-2218 | siRNA | Not specified | HBV RNA | Not specified | [13] | |

| RBD1016 | siRNA | HepG2 cells | HBsAg | Reduction | ~3.22 log | [14] |

| RBD1016 | siRNA | HepG2 cells | HBV DNA | Reduction | ~3.40 log | [14] |

-

Cell Culture: Plate an HBV-producing cell line (e.g., HepG2.2.15) in multi-well plates.

-

siRNA Transfection: Transfect the cells with varying concentrations of the specific anti-HBV siRNA or a non-targeting control siRNA using a suitable transfection reagent.

-

Incubation: Incubate the cells for 48-72 hours post-transfection.

-

Sample Collection:

-

Collect the cell culture supernatant to measure secreted viral markers (HBsAg, HBeAg, HBV DNA).

-

Lyse the cells to extract total RNA for measuring intracellular HBV RNA levels or to extract protein for Western blot analysis of viral proteins.

-

-

Quantification:

-

ELISA: Quantify HBsAg and HBeAg levels in the supernatant.

-

qPCR: Quantify HBV DNA in the supernatant and intracellular HBV RNA levels (after reverse transcription to cDNA).

-

-

Data Analysis: Determine the EC50 value for the reduction of each viral marker by plotting the percentage of reduction against the siRNA concentration.

Caption: siRNA therapeutics are processed and loaded into the RISC complex, which then targets and degrades HBV mRNA, inhibiting viral protein synthesis.

HBV RNA Destabilizers

This emerging class of small molecule inhibitors offers a novel mechanism for reducing HBV RNA levels. They target host proteins that are exploited by the virus to maintain the stability of its RNA transcripts.

HBV RNAs are stabilized by the host non-canonical poly(A) polymerases PAPD5 and PAPD7.[1] HBV RNA destabilizers, such as AB-161, are small molecules that inhibit the enzymatic activity of PAPD5 and PAPD7.[15] By inhibiting these host factors, the destabilizers promote the degradation of all HBV RNA transcripts, leading to a reduction in the production of viral proteins and pgRNA, thereby suppressing viral replication.[16]

| Compound | Assay System | Target | Metric | Value | Reference |

| AB-161 | HepG2.2.15 cells | HBsAg | EC50 | 2.3 nM | [1] |

| AB-161 | HepG2.2.15 cells | HBeAg | EC50 | 13.7 nM | [1] |

| AB-161 | HepG2.2.15 cells | HBV DNA | EC50 | 0.36 nM | [1] |

| AB-161 | HBV-infected PHH | HBsAg | EC50 | 8.5 nM | [1] |

-

Cell Culture and Treatment: Treat HBV-producing cells (e.g., HepG2.2.15) with the RNA destabilizer compound at various concentrations for 48 hours.

-

RNA Extraction: Extract total RNA from the treated cells.

-

Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.

-

Blotting: Transfer the separated RNA to a nylon membrane.

-

Hybridization: Hybridize the membrane with a radiolabeled probe specific for HBV RNA.

-

Detection: Visualize the HBV RNA bands using autoradiography.

-

Analysis: Quantify the intensity of the HBV RNA bands to determine the dose-dependent reduction in HBV RNA levels.

Caption: HBV RNA destabilizers inhibit host factors PAPD5/7, leading to the degradation of viral RNA and suppression of viral replication.

cccDNA-Targeting Agents

The ultimate goal of HBV therapy is the elimination of cccDNA. Several strategies are being explored to either inhibit the formation of new cccDNA or to degrade or silence existing cccDNA.

-

Inhibitors of cccDNA Formation: These compounds, such as the disubstituted sulfonamides (DSS) CCC-0975 and CCC-0346, are thought to interfere with the conversion of relaxed circular DNA (rcDNA) to cccDNA in the nucleus. They have been shown to reduce the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[17]

-

cccDNA Silencers/Degraders: Other approaches aim to epigenetically silence the transcriptional activity of the cccDNA minichromosome or to induce its degradation through various cellular pathways.

| Compound | Assay System | Target | Metric | Value | Reference |

| CCC-0975 | HepDES19 cells | cccDNA formation | EC50 | 10 µM | [17] |

| CCC-0346 | HepDES19 cells | cccDNA formation | EC50 | 3 µM | [17] |

-

DNA Extraction: Isolate total DNA from HBV-infected cells. A Hirt extraction method can be used to selectively enrich for low molecular weight DNA, including cccDNA.

-

Nuclease Digestion: Treat the DNA samples with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest contaminating rcDNA and integrated HBV DNA, while leaving the circular cccDNA intact.

-

qPCR: Perform quantitative PCR using primers that specifically amplify a region of the cccDNA that spans the gap present in rcDNA.

-

Normalization: Normalize the cccDNA copy number to a host housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.

Caption: cccDNA formation inhibitors block the conversion of rcDNA to cccDNA, a critical step in the establishment of persistent HBV infection.

Conclusion

The landscape of HBV drug development is rapidly evolving, with a diverse pipeline of novel inhibitors targeting distinct stages of the viral life cycle. Entry inhibitors, core protein allosteric modulators, RNAi therapeutics, RNA destabilizers, and cccDNA-targeting agents all hold significant promise for improving treatment outcomes for patients with chronic hepatitis B. By moving beyond simple viral suppression and addressing the root cause of persistence, these innovative mechanisms of action are paving the way towards the ultimate goal of a functional cure for HBV. Continued research and clinical evaluation of these and other emerging therapies will be crucial in turning this goal into a reality.

References

- 1. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical effects of NTCP-inhibitor myrcludex B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Native agarose gel electrophoresis for determination of viral capsid formation. [bio-protocol.org]

- 5. esrf.fr [esrf.fr]

- 6. journals.asm.org [journals.asm.org]

- 7. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Assembly Pathway of Hepatitis B Core Virus-like Particles from Genetically Fused Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arbutusbio.com [arbutusbio.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Drug-drug interaction potential of the HBV and HDV entry inhibitor myrcludex B assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arbutus Provides AB-729 Clinical Data and AB-161 Preclinical Data as Oral Presentations at the Global Hepatitis Summit 2023 [natap.org]

- 17. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Compound X: A Novel Heteroaryldihydropyrimidine-Based HBV Capsid Assembly Modulator

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments primarily suppressing viral replication without achieving a functional cure. This necessitates the exploration of novel therapeutic targets within the HBV lifecycle. This document details the discovery, synthesis, and preclinical evaluation of "Compound X," a representative of the potent class of Heteroaryldihydropyrimidine (HAP) inhibitors. These Core protein Allosteric Modulators (CpAMs) operate via a novel mechanism, disrupting the proper assembly of the viral capsid, an essential step for viral replication and persistence. This guide provides an in-depth overview of the discovery workflow, synthetic chemistry, and key experimental protocols relevant to the development of this promising class of anti-HBV agents.

The Discovery of Compound X: Targeting Capsid Assembly

The HBV core protein (HBc) is a critical structural and functional component of the virus, responsible for encapsidating the pregenomic RNA (pgRNA) to form the nucleocapsid, the site of reverse transcription.[1] The discovery of compounds that interfere with this assembly process represents a significant advancement in anti-HBV therapy.[2]

High-Throughput Screening (HTS) for Core Protein Allosteric Modulators (CpAMs)

The initial identification of the HAP scaffold, represented here by Compound X, originated from high-throughput screening of extensive small molecule libraries.[3] The primary screening assay utilized HBV-replicating cell lines, such as HepG2.2.15, which stably produce HBV virions.[2] Compounds were assessed for their ability to reduce the levels of secreted HBV DNA. Hits from the primary screen were then subjected to a battery of secondary assays to confirm activity, assess cytotoxicity, and elucidate the mechanism of action. This workflow is crucial for identifying potent and selective inhibitors.

Mechanism of Action: Misdirection of Capsid Assembly

Unlike nucleos(t)ide analogues that inhibit the viral polymerase, HAPs like Compound X are allosteric effectors.[4] They bind to a hydrophobic pocket at the interface between two core protein dimers (the "HAP pocket").[3][5] This binding event stabilizes an assembly-active conformation of the core protein, accelerating the kinetics of assembly.[4] However, this induced assembly is aberrant, leading to the formation of non-capsid polymers or unstable capsids that are devoid of the viral pgRNA.[3][4] This effectively halts the viral replication process at the encapsidation step.

Synthesis of Compound X (HAP Analogue)

The synthesis of the heteroaryldihydropyrimidine core of Compound X is efficiently achieved through a multi-component condensation reaction, analogous to the classical Biginelli reaction.[6][7] This approach allows for significant structural diversity by varying the three primary building blocks: a heteroaromatic amidine, an aryl aldehyde, and a β-ketoester.

General Synthetic Workflow

The one-pot synthesis involves the acid-catalyzed condensation of the three components. The reaction proceeds through the formation of an iminium intermediate from the aldehyde and amidine, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine product.[4]

Experimental Protocol: Representative Synthesis

Objective: To synthesize methyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate (a representative HAP analogue).[4]

Materials:

-

2-chloro-4-fluorobenzaldehyde (1.0 eq)

-

Methyl acetoacetate (1.1 eq)

-

2-Amidinopyridine hydrochloride (1.2 eq)

-

Ethanol (solvent)

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

A mixture of 2-chloro-4-fluorobenzaldehyde, methyl acetoacetate, and 2-amidinopyridine hydrochloride is suspended in ethanol.

-

A catalytic amount of concentrated HCl is added, and the mixture is heated to reflux for 12-24 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the pure HAP compound.

Preclinical Data & Evaluation Protocols

In Vitro Antiviral Activity and Cytotoxicity

The potency of HAP analogues is determined by their 50% effective concentration (EC₅₀) in cell culture, while their safety is assessed by the 50% cytotoxic concentration (CC₅₀). The ratio of these values provides the selectivity index (SI = CC₅₀/EC₅₀), a key indicator of the compound's therapeutic window.[5][8]

| Compound ID | Description | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| GLS4 | HAP Clinical Candidate | 0.007 - 0.045 | > 99 | > 2200 | [5][8] |

| Lamivudine | NUC (Control) | 0.09 - 0.37 | > 100 | > 270 | [5][8] |

| 6a-25 | Optimized HAP Analogue | 0.020 - 0.024 | > 100 | > 4166 | [8] |

| 4r | HAP-Spiro Derivative | 0.20 | > 87 | > 435 | [5] |

Protocol: Anti-HBV Activity in HepG2.2.15 Cells

Objective: To determine the EC₅₀ of a test compound against HBV replication.

Materials:

-

HepG2.2.15 cells[9]

-

DMEM culture medium supplemented with 10% FBS and G418[10]

-

Test compounds dissolved in DMSO

-

Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 24- or 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 6 days, replacing the medium and compound every 2-3 days.[2][8]

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

DNA Extraction: Isolate virion-protected HBV DNA from the supernatant. This is often done by precipitating viral particles with polyethylene glycol (PEG) followed by treatment with DNase to remove non-encapsidated DNA, and then lysing the particles to release the viral genome.[2]

-

Quantification: Quantify the extracted HBV DNA using a validated real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.[10]

-

Data Analysis: Plot the percentage of HBV DNA reduction against the compound concentration and calculate the EC₅₀ value using a non-linear regression model.

Protocol: HBV Particle Gel Assay for Capsid Analysis

Objective: To visually assess the effect of a test compound on the formation and integrity of HBV capsids.[11]

Materials:

-

Lysates from compound-treated and untreated HBV-replicating cells

-

Native agarose gel (e.g., 1%)

-

TNE buffer (Tris-HCl, NaCl, EDTA)

-

Nitrocellulose or PVDF membrane

-

Primary antibodies: Rabbit anti-HBc (for core protein)

-

Secondary HRP-conjugated antibody

-

Reagents for in-gel DNA denaturation, neutralization, and Southern blotting (if detecting encapsidated DNA)

Procedure:

-

Sample Preparation: Prepare cytoplasmic lysates from treated cells. Ensure lysis conditions are non-denaturing to preserve capsid integrity.

-

Native Agarose Gel Electrophoresis (NAGE): Load the lysates onto a native agarose gel and run the electrophoresis at a constant voltage in a cold room or on ice. This separates particles based on size and charge.[11][12]

-

Blotting: Transfer the separated particles from the gel to a membrane (e.g., nitrocellulose) via capillary transfer.

-

Immunodetection of Core Protein: Block the membrane and probe with a primary antibody against the HBV core protein, followed by an HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. HAP-induced aberrant polymers will typically remain in the well or migrate differently from intact capsids.

-

(Optional) Detection of Encapsidated DNA: After immunodetection, the same membrane can be used to detect viral DNA. The membrane is treated in-situ with a denaturation solution (NaOH) to release and denature the DNA, followed by a neutralization solution. The membrane is then hybridized with a labeled (e.g., DIG or ³²P) HBV-specific probe and visualized. A reduction in the signal corresponding to intact capsids indicates inhibition of pgRNA packaging.[11]

Conclusion

The discovery of Heteroaryldihydropyrimidines as potent HBV capsid assembly modulators has opened a new therapeutic avenue for achieving a functional cure for chronic hepatitis B. Represented here by "Compound X," this class of molecules demonstrates a distinct and powerful mechanism of action, favorable in vitro potency, and a high selectivity index. The synthetic accessibility via multi-component reactions allows for extensive structure-activity relationship studies to optimize efficacy and pharmacokinetic properties. The detailed protocols provided herein offer a robust framework for the identification and characterization of novel CpAMs, paving the way for the next generation of anti-HBV therapies.

References

- 1. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. pnas.org [pnas.org]

- 5. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vanguard of Hepatitis B Therapy: An In-Depth Technical Guide to Novel Small Molecules with In Vitro Anti-HBV Activity

For Researchers, Scientists, and Drug Development Professionals

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic strategies that can lead to a functional cure. This technical guide provides a comprehensive overview of the in vitro anti-HBV activity of several promising classes of novel small molecules. It is designed to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visualizations of key molecular pathways and experimental workflows.

Key Classes of Novel Anti-HBV Small Molecules

The current landscape of anti-HBV drug discovery is vibrant, with several innovative small molecules targeting various stages of the viral lifecycle. This guide focuses on the following key classes that have demonstrated significant in vitro efficacy:

-

Capsid Assembly Modulators (CAMs): These molecules interfere with the proper formation of the viral capsid, a crucial component for protecting the viral genome and facilitating replication. CAMs can be classified as Class A (CAM-A), which induce the formation of aberrant, irregular capsids, and Class E (CAM-E), which promote the assembly of empty, morphologically intact capsids. This disruption prevents the encapsidation of pre-genomic RNA (pgRNA) and subsequent reverse transcription, thereby halting viral replication.

-

Stimulator of Interferon Genes (STING) Agonists: STING agonists activate the innate immune system to fight viral infections. By stimulating the STING pathway, these molecules induce the production of type I interferons (IFNs) and other antiviral cytokines, which in turn suppress HBV replication in infected hepatocytes.

-

Inhibitors of cccDNA Formation: Covalently closed circular DNA (cccDNA) is the persistent form of the HBV genome in the nucleus of infected cells and is the primary reason for the difficulty in achieving a complete cure. Small molecules that inhibit the formation of cccDNA, such as Ribonuclease H (RNase H) inhibitors and disubstituted sulfonamides (DSS), represent a critical therapeutic strategy. RNase H is essential for the removal of the pgRNA template during reverse transcription, a step required for the formation of relaxed circular DNA (rcDNA), the precursor to cccDNA. DSS compounds have been shown to impede the conversion of rcDNA to cccDNA.

-

Retinoic Acid-Inducible Gene I (RIG-I) Agonists: Similar to STING agonists, RIG-I agonists activate the innate immune response. RIG-I is a cytosolic pattern recognition receptor that, upon activation by viral RNA, triggers a signaling cascade leading to the production of type I IFNs and the suppression of HBV replication and cccDNA formation.

-

Toll-Like Receptor (TLR) Agonists: TLRs are another class of pattern recognition receptors that play a crucial role in the innate immune response. Agonists of TLRs, such as TLR4, TLR7, and TLR8, can induce the production of antiviral cytokines and have been shown to suppress HBV replication in vitro.

-

HBV Entry Inhibitors: These molecules prevent the virus from entering host hepatocytes, the first step in the infection cycle. A key target for entry inhibitors is the sodium-taurocholate cotransporting polypeptide (NTCP), which has been identified as a high-affinity receptor for HBV.

Quantitative In Vitro Anti-HBV Activity

The following tables summarize the in vitro antiviral activity of representative novel small molecules against HBV. The data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Activity of Capsid Assembly Modulators (CAMs)

| Compound | Class | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| GLP-26 | Glyoxamide Derivative | HepAD38 | 0.003 | >100 (HepG2) | >33,333 | |

| GLP-26 | Glyoxamide Derivative | PHH | 0.04 | Not Reported | Not Reported | |

| AB-836 | CAM-E | PHH | 0.002 | Not Reported | Not Reported | |

| AB-836 | CAM-E | HepG2-NTCP-4 | 0.012 | Not Reported | Not Reported | |

| ABI-H3733 | Class II | Not Specified | 0.005 | Not Reported | Not Reported | |

| NVR 3-778 | Sulfamoylbenzamide | HepG2.2.15 | 0.4 | >50 | >125 | |

| JNJ-56136379 (Bersacapavir) | CAM II | Not Specified | Not Reported | Not Reported | Not Reported | |

| ZW-1841 | Novel Scaffold | Not Specified | Single-digit µM | >100 | Not Reported | |

| ZW-1847 | Novel Scaffold | Not Specified | Single-digit µM | >100 | Not Reported |

Table 2: In Vitro Activity of cccDNA Formation Inhibitors

| Compound | Class | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| CCC-0975 | Disubstituted Sulfonamide | HepDE19 | 4.55 | >50 | >11 | |

| CCC-0346 | Disubstituted Sulfonamide | HepDE19 | 0.35 | 2.57 | >7.3 | |

| RNase H Inhibitor 110 | α-hydroxytropolone | HepG2-NTCP | 0.049-0.078 | 16-100 | >205-2040 | |

| RNase H Inhibitor 1133 | N-hydroxypyridinedione | HepG2-NTCP | 0.049-0.078 | 16-100 | >205-2040 | |

| RNase H Inhibitor 1073 | N-hydroxynapthyridinone | HepG2-NTCP | 0.049-0.078 | 16-100 | >205-2040 |

Table 3: In Vitro Activity of Immune Modulators (STING, RIG-I, and TLR Agonists)

| Compound/Agonist | Class | Cell System | Effect | Reference |

| DMXAA | STING Agonist | Mouse Macrophage/Hepatocyte Co-culture | Strong indirect anti-HBV activity | |

| 3′,3′-c-di(2′F,2′dAMP) | STING Agonist | PHH | Strong indirect cytokine-mediated anti-HBV effects | |

| F7 | RIG-I Agonist | HBV-infected cells | Suppression of cccDNA formation and accelerated decay of established cccDNA | |

| poly-U/UC PAMP | RIG-I Agonist | HBV-infected cells | Suppression of cccDNA formation and accelerated decay of established cccDNA | |

| GS-9620 (Vesatolimod) | TLR7 Agonist | CHB Chimpanzees (in vivo, reflects in vitro potential) | Reduced viral loads and serum HBsAg/HBeAg levels | |

| GS-9688 | TLR8 Agonist | Woodchucks (in vivo, reflects in vitro potential) | Long-lasting antiviral response |

Table 4: In Vitro Activity of HBV Entry Inhibitors

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| ZINC000253533654 | NTCP | NTCP-HEK293 | 9 (preS1-peptide binding inhibition) | |

| Suramin | HBV Surface Proteins | HepaRG | 33 µg/ml | |

| Heparin | HBV Surface Proteins | Not Specified | 9.4 µg/ml |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of key experimental protocols commonly employed in the assessment of anti-HBV small molecules.

Cell Culture and HBV Systems

-

Cell Lines:

-

HepG2.2.15: A human hepatoblastoma cell line that stably expresses the HBV genome and constitutively produces viral particles.

-

HepAD38: A human hepatoma cell line where HBV replication is under the control of a tetracycline-repressible promoter, allowing for inducible viral gene expression and replication.

-

HepDE19: A HepG2-derived cell line with a tetracycline-inducible HBV genome that expresses HBeAg, useful for screening compounds that affect cccDNA.

-

HepG2-NTCP: HepG2 cells engineered to express the human sodium-taurocholate cotransporting polypeptide (NTCP) receptor, rendering them susceptible to HBV infection.

-

Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV research as they most closely mimic the in vivo environment.

-

-

Cell Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or Williams' E medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors, in a humidified incubator at 37°C with 5% CO2.

Antiviral Activity Assays

-

Measurement of HBV DNA:

-

Treatment: Seed cells in multi-well plates and treat with a serial dilution of the test compound.

-

Sample Collection: After a defined incubation period (e.g., 3-9 days), collect the cell culture supernatant.

-

DNA Extraction: Isolate viral DNA from the supernatant using a commercial DNA extraction kit.

-

Quantification: Quantify the amount of extracellular HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific to the HBV genome.

-

-

Measurement of HBsAg and HBeAg:

-

Sample Collection: Collect cell culture supernatants at various time points after treatment.

-

Quantification: Use commercial enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).

-

-

Analysis of Intracellular HBV DNA Replicative Intermediates:

-

Cell Lysis: Lyse the treated cells and extract total intracellular DNA.

-

Southern Blot Analysis: Separate the DNA fragments by agarose gel electrophoresis, transfer to a membrane, and hybridize with a radiolabeled HBV-specific probe to visualize the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded).

-

-

cccDNA Quantification:

-

Nuclear DNA Extraction: Isolate nuclear DNA from infected cells.

-

Plasmid-Safe DNase Digestion: Treat the nuclear DNA with a plasmid-safe ATP-dependent DNase to digest linear and open circular DNA, leaving the cccDNA intact.

-

qPCR: Quantify the remaining cccDNA using specific primers and probes.

-

Cytotoxicity Assays

-

MTT or MTS Assay:

-

Treatment: Treat cells with the test compounds at various concentrations for the same duration as the antiviral assay.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to the cells.

-

Incubation: Incubate for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at a specific wavelength to determine cell viability.

-

-

Neutral Red Uptake Assay: This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the intricate molecular interactions and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized workflow for in vitro anti-HBV drug screening.

Target Identification for Novel Hepatitis B Virus Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of current and emerging therapeutic targets for the development of new Hepatitis B virus (HBV) inhibitors. It is designed to serve as a resource for researchers, scientists, and drug development professionals in the field of antiviral drug discovery. This document details the HBV life cycle, explores key viral and host factors that represent viable targets for therapeutic intervention, presents quantitative data on the efficacy of various inhibitors, and provides detailed experimental protocols for essential assays in HBV research.

The Hepatitis B Virus Life Cycle: A Foundation for Target Identification

A thorough understanding of the HBV replication cycle is fundamental to identifying effective antiviral targets. The life cycle can be broadly divided into several key stages, each presenting unique opportunities for therapeutic intervention.

The initial step of infection involves the attachment of the HBV virion to heparan sulfate proteoglycans (HSPGs) on the surface of hepatocytes, followed by high-affinity binding to the sodium taurocholate cotransporting polypeptide (NTCP) receptor, which facilitates viral entry.[1][2] Following endocytosis, the viral nucleocapsid is released into the cytoplasm and transported to the nucleus.

Within the nucleus, the partially double-stranded relaxed circular DNA (rcDNA) genome is converted into a stable, episomal covalently closed circular DNA (cccDNA).[3][4] This cccDNA molecule serves as the transcriptional template for all viral RNAs, including the pregenomic RNA (pgRNA).[3] The pgRNA is then exported to the cytoplasm, where it is encapsidated along with the viral polymerase (Pol) into newly forming core particles.

Inside the nucleocapsid, the pgRNA undergoes reverse transcription to synthesize new rcDNA genomes.[2] These mature nucleocapsids can then be enveloped and secreted from the cell as new virions or be recycled back to the nucleus to replenish the cccDNA pool, thus ensuring the persistence of the infection.[5]

Figure 1: Simplified overview of the Hepatitis B Virus life cycle.

Key Therapeutic Targets in HBV Drug Discovery

Both viral proteins and essential host factors involved in the HBV life cycle are attractive targets for the development of novel inhibitors.

Viral Targets

Inhibiting the entry of HBV into hepatocytes is a promising strategy to prevent initial infection and the spread of the virus to uninfected cells.

-

NTCP Receptor: The sodium taurocholate cotransporting polypeptide (NTCP) is the primary receptor for HBV entry.[1] Molecules that block the interaction between the viral surface proteins and NTCP can effectively prevent infection. Myrcludex B (Bulevirtide), a lipopeptide derived from the pre-S1 domain of the large HBV surface protein, is a first-in-class entry inhibitor that has demonstrated efficacy in clinical trials.[6][7]

The HBV polymerase is a multifunctional enzyme with reverse transcriptase, DNA polymerase, and RNase H activities, all of which are essential for viral replication.

-

Reverse Transcriptase (RT): Nucleos(t)ide analogs (NAs) are the cornerstone of current HBV therapy. These drugs act as chain terminators when incorporated into the elongating viral DNA by the reverse transcriptase. Examples include Entecavir and Tenofovir.

The HBV core protein (HBc) is crucial for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and intracellular trafficking.

-

Core Protein Allosteric Modulators (CpAMs): These small molecules bind to the core protein and disrupt the normal process of capsid assembly.[8] Class I CpAMs induce the formation of aberrant, non-capsid polymers, while Class II CpAMs accelerate the assembly of empty capsids. This disruption prevents the packaging of pgRNA and subsequent viral replication.

The cccDNA is the stable viral minichromosome in the nucleus of infected hepatocytes and is responsible for the persistence of HBV infection.[3][4] Targeting cccDNA for elimination or transcriptional silencing is a major goal for achieving a cure.

-

cccDNA Formation: The conversion of rcDNA to cccDNA involves host DNA repair enzymes.[5][9] Inhibitors of these host factors, such as DNA ligases and polymerases, are being investigated for their potential to block cccDNA formation.[10]

-

cccDNA Transcription: Silencing the transcription of cccDNA would prevent the production of viral proteins and pgRNA. Strategies to achieve this include targeting host epigenetic modifiers that regulate cccDNA transcription.

Host Targets

Targeting host factors that are essential for the HBV life cycle offers an alternative approach to antiviral therapy, which may also have a higher barrier to the development of drug resistance.

-

Host DNA Repair Machinery: As mentioned, the enzymes involved in the conversion of rcDNA to cccDNA are attractive targets.[5][9]

-

Host Signaling Pathways: HBV manipulates various host signaling pathways to create a favorable environment for its replication.[11][12] For example, the PI3K/Akt and MAPK/ERK pathways have been shown to be involved in HBV replication.[11] Modulators of these pathways could have antiviral effects.

Quantitative Data on HBV Inhibitors

The following tables summarize the in vitro efficacy of selected HBV inhibitors against various targets. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values are provided for comparison.

| Table 1: HBV Entry Inhibitors | ||

| Compound | Target | EC50 / IC50 (µM) |

| Myrcludex B (Bulevirtide) | NTCP | ~0.005[13] |

| Cyclosporin A | NTCP | ~1.0[14] |

| Ezetimibe | NTCP | - |

| Pranlukast | HBV preS1 binding | 4.3[13] |

| Cytochalasin D | HBV internalization | 0.07[13] |

| Table 2: HBV Polymerase Inhibitors | ||

| Compound | Target | EC50 / IC50 (µM) |

| Entecavir | Reverse Transcriptase | 0.0053[15] |

| Lamivudine | Reverse Transcriptase | 0.325[8] |

| Tenofovir | Reverse Transcriptase | - |

| Fludarabine | Reverse Transcriptase | 0.1[13] |

| Table 3: HBV Core Protein Allosteric Modulators (CpAMs) | ||

| Compound | Class | EC50 / IC50 (µM) |

| GLS4 | Class I | 0.012[8] |

| RG7907 | Class I | - |

| EDP-514 | Class II | 0.006 - 0.027 |

| ABI-H3733 | Class II | 0.005 |

| Table 4: cccDNA Targeting Compounds | ||

| Compound | Mechanism | EC50 / IC50 (µM) |

| FLS-359 | SIRT2 Inhibitor (reduces cccDNA establishment) | <0.625[16] |

| RNase H Inhibitor 110 | RNase H | 0.049 - 0.078[17][18] |

| RNase H Inhibitor 1133 | RNase H | 0.049 - 0.078[17][18] |

| RNase H Inhibitor 1073 | RNase H | 0.049 - 0.078[17][18] |

| Methyl helicterate | Reduces cccDNA | 15.8[19] |

| Curcumin | Reduces cccDNA | 30[19] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and characterization of new HBV inhibitors.

HBV Replication Assay in HepG2-NTCP Cells

This assay is used to determine the antiviral activity of compounds against HBV replication in a cell-based system.

Materials:

-

HepG2-NTCP cells

-

Collagen-coated 96-well plates

-

DMEM supplemented with 10% FBS and 0.1 mM NEAA

-

DMEM supplemented with 3% FBS, 0.1 mM NEAA, and 2% DMSO

-

HBV inoculum

-

Inoculum media: DMEM supplemented with 3% FBS, 0.1 mM NEAA, 2% DMSO, and 4% PEG 8000

-

Phosphate-buffered saline (PBS)

-

Test compounds

Procedure:

-

Seed HepG2-NTCP cells in collagen-coated 96-well plates in DMEM with 10% FBS and 0.1 mM NEAA.[20]

-

Allow cells to become confluent (typically the next day).[20]

-

Change the medium to DMEM with 3% FBS, 0.1 mM NEAA, and 2% DMSO and incubate for 24 hours.[20]

-

Prepare serial dilutions of the test compounds in the inoculum media.

-

Incubate the HBV inoculum with the test compounds for one hour at 37°C before adding to the cells.[20]

-

Aspirate the medium from the cells and add the virus/compound mixture.

-

Spinoculate the plates by centrifuging at 1,000 x g for 1 hour at 37°C.[20]

-

Incubate for 24 hours at 37°C.[20]

-

Remove the inoculum, wash the cells five times with PBS, and add fresh DMEM with 3% FBS, 0.1 mM NEAA, and 2% DMSO containing the test compounds.[20]

-

Harvest the supernatant and/or cells at a specified time point (e.g., 7 days post-infection) for analysis of HBV DNA, HBsAg, or HBeAg.[20]

Figure 2: Workflow for an HBV replication assay in HepG2-NTCP cells.

Quantification of HBV cccDNA by Southern Blot

Southern blotting is the gold standard for the specific detection and quantification of cccDNA, as it allows for the separation of different HBV DNA forms.[21][22]

Materials:

-

HBV-infected cells

-

Cell lysis buffer (e.g., Hirt lysis buffer)

-

5 M NaCl

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Agarose gel electrophoresis system

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

32P-labeled HBV-specific probe

-

Phosphorimager system

Procedure:

-

Add 5 M NaCl to precipitate high molecular weight DNA and proteins.[21][22]

-

Incubate at 4°C overnight.

-

Centrifuge to pellet the precipitate and collect the supernatant containing low molecular weight DNA, including cccDNA.

-

Perform phenol:chloroform extraction to purify the DNA.[21][22]

-

Precipitate the DNA with ethanol, wash with 70% ethanol, and resuspend in TE buffer.

-

Separate the DNA fragments by agarose gel electrophoresis.[22]

-

Transfer the DNA to a nylon membrane.[22]

-

UV crosslink the DNA to the membrane.

-

Pre-hybridize the membrane in hybridization buffer.

-

Add the 32P-labeled HBV-specific probe and hybridize overnight.[21]

-

Wash the membrane to remove the unbound probe.

-

Expose the membrane to a phosphorimager screen and quantify the cccDNA band.

In Vitro HBV Polymerase Assay

This assay measures the activity of the HBV polymerase, typically by detecting the incorporation of labeled nucleotides.

Materials:

-

Purified recombinant HBV polymerase

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

-

Template/primer (e.g., poly(rA)/oligo(dT) for reverse transcriptase activity)

-

dNTPs

-

Labeled dNTP (e.g., [α-32P]dTTP)

-

Test compounds

-

SDS-PAGE system

-

Autoradiography or phosphorimager system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template/primer, and dNTPs.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the purified HBV polymerase.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding EDTA).

-

Separate the reaction products by SDS-PAGE.

-

Detect the incorporated labeled nucleotide by autoradiography or phosphorimaging.[23]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and logical relationships relevant to HBV drug discovery.

Figure 3: Key steps in the HBV entry pathway.

Figure 4: Simplified pathway of cccDNA formation from rcDNA.

Figure 5: The pathway of HBV capsid assembly.

Conclusion

The landscape of HBV drug discovery is rapidly evolving, with a growing number of validated and emerging targets. While nucleos(t)ide analogs have been highly successful in suppressing viral replication, the persistence of cccDNA remains a major hurdle to achieving a cure. The development of new therapeutic strategies targeting different stages of the HBV life cycle, including entry, capsid assembly, and cccDNA formation and transcription, holds great promise for the future of HBV therapy. Combination therapies that simultaneously target multiple viral and/or host factors will likely be necessary to achieve a functional cure for chronic hepatitis B. This guide provides a foundational resource for researchers dedicated to this critical area of drug development.

References

- 1. Hepatitis B Virus Entry into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of hepatitis B virus attachment and entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical effects of NTCP-inhibitor myrcludex B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Insights on Molecular Mechanism of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

- 12. The role of hepatitis B virus genome variations in HBV-related HCC: effects on host signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ice-hbv.org [ice-hbv.org]

- 14. karger.com [karger.com]

- 15. journals.asm.org [journals.asm.org]

- 16. An allosteric inhibitor of sirtuin 2 blocks hepatitis B virus covalently closed circular DNA establishment and its transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. ice-hbv.org [ice-hbv.org]

- 22. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ice-hbv.org [ice-hbv.org]

The Vanguard of Antiviral Strategy: A Technical Guide to Early-Stage HBV Replication Cycle Blockers

For Researchers, Scientists, and Drug Development Professionals

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma.[1] While current therapies can suppress viral replication, they rarely lead to a complete cure due to the persistence of the covalently closed circular DNA (cccDNA) in infected hepatocytes.[1][2] This has spurred intensive research into novel therapeutic agents that target distinct stages of the HBV replication cycle. This technical guide provides an in-depth overview of early-stage research on HBV replication cycle blockers, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them.

Key Stages of the HBV Replication Cycle as Therapeutic Targets

The HBV life cycle presents multiple opportunities for therapeutic intervention.[3][4] Understanding these stages is crucial for the rational design of novel antiviral drugs. The cycle begins with the virus entering hepatocytes, followed by the delivery of the viral genome to the nucleus, where it is converted into cccDNA.[3] This cccDNA serves as the template for the transcription of viral RNAs, which are then translated into viral proteins.[2][3] A key step is the encapsidation of pregenomic RNA (pgRNA) along with the viral polymerase into newly forming capsids, where reverse transcription occurs to produce new viral DNA.[3][5] Finally, new virions are assembled and released from the cell.[3] Early-stage research is focused on developing blockers for each of these critical steps.

Classes of HBV Replication Cycle Blockers

Several promising classes of compounds that inhibit the HBV replication cycle are currently under investigation. These include capsid assembly modulators, RNA interference therapeutics, entry inhibitors, and molecules targeting the viral polymerase and cccDNA.

Capsid Assembly Modulators (CAMs)

Capsid assembly modulators (CAMs) are small molecules that interfere with the proper formation of the viral capsid, a crucial component for protecting the viral genome and for reverse transcription.[3][6] CAMs bind to the HBV core protein (HBc) dimers and can either accelerate assembly, leading to the formation of empty or aberrant capsids, or misdirect assembly into non-capsid polymers.[5][6] This disruption prevents the encapsidation of the pgRNA-polymerase complex, thereby halting viral replication.[5] Some CAMs have also been shown to inhibit the establishment of cccDNA.[2][5]

RNA Interference (RNAi) Therapeutics

RNA interference (RNAi) offers a potent and specific mechanism to silence viral gene expression. Small interfering RNAs (siRNAs) can be designed to target and degrade viral messenger RNAs (mRNAs), thereby preventing the translation of viral proteins essential for replication and the production of new virus particles.[1][7] Because of the overlapping nature of HBV transcripts, a single siRNA can potentially target multiple viral genes.[1] Delivery of these siRNAs to the liver is a key challenge, with various strategies such as lipid nanoparticles (LNPs) and N-acetylgalactosamine (GalNAc) conjugation being explored to enhance uptake by hepatocytes.[1][8]

HBV RNA Destabilizers

A newer class of small molecules, HBV RNA destabilizers, function by targeting host enzymes, the noncanonical poly(A) RNA polymerases PAPD5 and PAPD7.[9] These host proteins are involved in maintaining the stability of HBV RNAs. By inhibiting PAPD5 and PAPD7, these compounds lead to the degradation of HBV RNA, resulting in a reduction of viral protein production, including the hepatitis B surface antigen (HBsAg).[10]

Entry Inhibitors

HBV enters hepatocytes through a specific interaction between the large HBV surface protein and the sodium taurocholate cotransporting polypeptide (NTCP) receptor on the surface of liver cells.[3][11] Entry inhibitors are designed to block this interaction, thus preventing the initial infection of healthy cells and the spread of the virus within the liver.[12][13] One such inhibitor, Bulevirtide (formerly Myrcludex B), is a synthetic lipopeptide derived from the pre-S1 domain of the large HBV surface protein that competitively binds to NTCP.[12][14]

Polymerase Inhibitors

The HBV polymerase, with its reverse transcriptase (RT) and RNase H activities, is a well-established target for antiviral therapy.[15][16] Nucleos(t)ide analogs (NAs) are the cornerstone of current HBV treatment and act as chain terminators during reverse transcription.[16] Early-stage research in this area focuses on developing novel NAs with improved potency and resistance profiles, as well as non-nucleoside inhibitors that bind to different sites on the polymerase.[17][18] Additionally, inhibitors of the RNase H function are being explored as a distinct therapeutic strategy.[19][20]

cccDNA-Targeting Strategies

The ultimate goal of HBV therapy is the elimination of cccDNA.[21] Early-stage research is exploring several strategies to achieve this, including inhibitors of cccDNA formation and molecules that promote its degradation or transcriptional silencing.[21][22] For example, compounds that inhibit host factors required for the conversion of relaxed circular DNA (rcDNA) to cccDNA, such as DNA ligases and polymerases, are under investigation.[21]

Quantitative Data on HBV Replication Cycle Blockers

The following tables summarize the in vitro efficacy of various early-stage HBV replication cycle blockers. The 50% effective concentration (EC50) represents the concentration of a drug that is required for 50% inhibition of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes death to 50% of cultured cells.

| Capsid Assembly Modulators (CAMs) | Compound | Cell Line | EC50 | Reference |

| Heteroaryldihydropyrimidines (HAPs) | HAP_R01 | HepG2-NTCP-K7 | ~10-30 fold less effective at inhibiting cccDNA formation compared to virion formation | [2] |

| Non-HAP CAM-As | ALG-005398 | Not Specified | Potent inhibitor of HBV DNA production | [5] |

| Non-HAP CAM-As | ALG-005863 | Not Specified | Potent inhibitor of HBV DNA production | [5] |

| RNA Interference (siRNA) | Delivery Method | Target | Effect | Reference |

| JNJ-3989 | Not Specified | HBV RNA | Reduction in all measurable viral products | [1] |

| ARB-1467 | Lipid Nanoparticles | HBV RNA | > 1 log reduction in HBsAg in 6 out of 11 patients | [1] |

| VIR-2218 | GalNAc conjugate | HBV RNA | Significant reduction in HBsAg levels | [23] |

| HBV RNA Destabilizers | Compound | Target | EC90 (in AAV-HBV mice) | Reference |

| AB-161 | PAPD5/PAPD7 | Liver concentrations above EC90 correlated with HBsAg reduction | [10] | |

| SAG-524 | PAPD5 | Reduced serum HBsAg levels in HBV-infected PXB mice | [24] |

| Entry Inhibitors | Compound | Cell Line | IC50 | Reference |

| Bulevirtide (Myrcludex B) | Cell Culture | 80 pM | [14] | |

| Cyclosporin A | HepaRG, Primary Human Hepatocytes, HepG2-hNTCP | ~1 µM | [13] |

| Polymerase Inhibitors (Non-nucleoside) | Compound | Cell Line | EC50 | Reference |

| PDM2 (stilbene derivative) | Not Specified | 14.4 ± 7.7 μM | [18] |

| Polymerase Inhibitors (Nucleos(t)ide Analogs) | Compound | Cell Line | EC50 | Reference |

| Entecavir (ETV) | HepG2 | 5.3 nM | [25] | |

| β-L-D4A | 2.2.15 cells | 0.2 µM | [26] |

| RNase H Inhibitors | Compound | Cell Line | EC50 | Reference |

| 110 (α-hydroxytropolone) | HepG2-NTCP | 0.049–0.078 µM | [20] | |

| 1133 (N-hydroxypyridinedione) | HepG2-NTCP | 0.049–0.078 µM | [20] | |

| 1073 (N-hydroxynapthyridinone) | HepG2-NTCP | 0.049–0.078 µM | [20] |

| cccDNA Formation Inhibitors | Compound | Cell Line | Concentration for >98% suppression | Reference |

| RNase H Inhibitors (110, 1133, 1073) | HepG2-NTCP | 5 µM | [22] | |

| Disubstituted sulfonamides (CCC-0975, CCC-0346) | Not Specified | Inhibits production of HBV cccDNA | [22] |

Experimental Protocols

The evaluation of HBV replication cycle blockers relies on a variety of in vitro and in vivo experimental models and assays.

Cell Culture Models

-

Hepatoma Cell Lines (HepG2, Huh7): These human liver cancer cell lines are widely used for studying the later stages of the HBV replication cycle.[27] They are typically transfected with HBV DNA constructs to produce viral particles.[27]

-

HepG2.2.15 Cells: This is a stable cell line that is transfected with the HBV genome and constitutively produces HBV virions, making it a valuable tool for screening antiviral compounds.[26]

-

NTCP-Expressing Cell Lines (e.g., HepG2-NTCP): The discovery of NTCP as the HBV receptor has enabled the creation of hepatoma cell lines that are susceptible to HBV infection, allowing for the study of the complete viral life cycle, including entry.[28][29]

-

Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro studies as they are the natural host cells for HBV. However, their use is limited by availability, cost, and short lifespan in culture.[27]

-

HepaRG Cells: A human progenitor cell line that can be differentiated into hepatocyte-like cells and supports HBV infection.[30]

Key Experimental Assays

-

HBV DNA and RNA Analysis:

-

Southern Blot: Used to detect and quantify intracellular and extracellular HBV DNA replication intermediates.[26]

-

Quantitative PCR (qPCR): A highly sensitive method to quantify HBV DNA and RNA levels in cell culture supernatants and intracellularly.[19]

-

Northern Blot: Used to analyze the levels of different viral RNA transcripts.[7]

-

-

Antigen Detection:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commonly used to measure the levels of secreted viral antigens such as HBsAg and HBeAg in cell culture supernatants.[7]

-

-

Capsid Analysis:

-

In Vitro Polymerase Assays:

-

Cytotoxicity Assays:

-

MTT Assay: A colorimetric assay to assess the metabolic activity of cells and determine the cytotoxicity of antiviral compounds.[26]

-

Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex interactions within the HBV replication cycle and the points of intervention for various blockers, as well as for outlining experimental procedures.

HBV Replication Cycle and Inhibitor Targets

Caption: Overview of the HBV replication cycle and the specific stages targeted by different classes of inhibitors.

Experimental Workflow for In Vitro Antiviral Screening

Caption: A generalized workflow for the in vitro screening of potential anti-HBV compounds.

Conclusion and Future Directions

The field of HBV drug discovery is rapidly evolving, with a diverse pipeline of early-stage replication cycle blockers showing significant promise. By targeting various viral and host factors essential for HBV replication, these novel agents, including CAMs, RNAi therapeutics, entry inhibitors, and cccDNA-targeting molecules, offer the potential for more effective and curative therapies. The continued development and refinement of in vitro and in vivo models will be critical for advancing these compounds through preclinical and clinical development. Combination therapies, utilizing agents with different mechanisms of action, will likely be necessary to achieve a functional cure for chronic hepatitis B. This technical guide provides a snapshot of the current landscape, highlighting the innovative strategies being employed to combat this persistent global health threat.

References

- 1. Advances with RNAi-Based Therapy for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Role for Capsid Assembly Modulators To Target Mature Hepatitis B Virus Capsids and Prevent Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. siRNA-mediated inhibition of HBV replication and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Small molecule HBV RNA destabilizing drugs: Drugs of the future or compounds from the past? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Antiviral and Safety Profiling of the HBV RNA Destabilizer AB-161 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advancing hepatitis B virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Towards Elimination of Hepatitis B Virus Using Novel Drugs, Approaches, and Combined Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. Recent Advances in Hepatitis B Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are HBV pol inhibitors and how do they work? [synapse.patsnap.com]

- 16. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 17. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Non-nucleoside hepatitis B virus polymerase inhibitors identified by an in vitro polymerase elongation assay - ProQuest [proquest.com]

- 19. In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. mdpi.com [mdpi.com]

- 22. Current Status and Challenges in Anti-Hepatitis B Virus Agents Based on Inactivation/Inhibition or Elimination of Hepatitis B Virus Covalently Closed Circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. clinmedjournals.org [clinmedjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. journals.asm.org [journals.asm.org]

- 26. Inhibition of hepatitis B virus by a novel L-nucleoside, β-L-D4A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 28. journals.asm.org [journals.asm.org]

- 29. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 30. files.core.ac.uk [files.core.ac.uk]

- 31. researchgate.net [researchgate.net]

Initial Characterization of a Novel HBV Entry Inhibitor: A Technical Guide

This whitepaper provides an in-depth technical overview of the initial characterization of a novel, hypothetical Hepatitis B Virus (HBV) entry inhibitor, designated "Noval-Inhib-X." The document is intended for researchers, scientists, and drug development professionals engaged in antiviral research. It details the mechanism of HBV entry, the inhibitory action of Noval-Inhib-X, comprehensive experimental protocols, and key quantitative data.

Introduction to HBV Entry Inhibition

Chronic Hepatitis B Virus (HBV) infection remains a significant global health issue, with millions of individuals at risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] While current therapies, primarily nucleos(t)ide analogues (NAs) and pegylated-interferon, can suppress viral replication, they rarely lead to a complete cure.[2] This has spurred the development of new therapeutic strategies targeting different stages of the HBV lifecycle.[3]

One of the most promising targets is the very first step of infection: viral entry into host hepatocytes.[4] The discovery of the sodium-taurocholate cotransporting polypeptide (NTCP) as a bona fide entry receptor for HBV has been a major breakthrough, paving the way for the development of targeted entry inhibitors.[2][5] These agents can prevent de novo infection of healthy hepatocytes, a critical goal in managing chronic infection and preventing reinfection after liver transplantation.[5][6] This guide characterizes Noval-Inhib-X, a novel small molecule designed to block HBV entry by specifically targeting the NTCP receptor.

The Mechanism of HBV Entry

HBV entry into hepatocytes is a multi-step process:

-

Initial Attachment: The virus first attaches to the surface of the hepatocyte through a low-affinity interaction with heparan sulfate proteoglycans (HSPGs).[7][8]

-

Receptor Binding: This is followed by a high-affinity, specific binding event. The preS1 domain of the large HBV envelope protein (L-HBsAg) interacts directly with the NTCP receptor on the basolateral membrane of the hepatocyte.[2][6]

-

Co-Receptor Interaction & Internalization: The epidermal growth factor receptor (EGFR) has been identified as a crucial host co-factor that interacts with NTCP, promoting the internalization of the virus particle.[1][7] The virus-receptor complex is then taken into the cell via endocytosis.[7][9]

-

Endosomal Escape and Nuclear Transport: Following internalization, the viral nucleocapsid is released from the endosome into the cytoplasm. It then travels to the nucleus, where the viral DNA is released to form covalently closed circular DNA (cccDNA), the template for all viral replication.[9]

Entry inhibitors, such as Noval-Inhib-X, are designed to interrupt this cascade, primarily by preventing the high-affinity interaction between the viral preS1 domain and the NTCP receptor.[2][5]

Quantitative Profile of Noval-Inhib-X

The efficacy and safety of Noval-Inhib-X were assessed through a series of in vitro assays. The results are summarized below, providing a quantitative basis for its characterization as a potent and selective HBV entry inhibitor.

| Parameter | Description | Value | Reference Compound Data |

| IC₅₀ (HBV Entry) | Half-maximal inhibitory concentration for blocking HBV infection in NTCP-overexpressing HepG2 cells. | 8.5 nM | Myrcludex B (IC₉₀ < 1 nM)[10], Glabridin (IC₅₀ ~40 µM)[11] |

| IC₅₀ (HDV Entry) | Half-maximal inhibitory concentration for blocking Hepatitis D Virus (HDV) infection, which uses the same NTCP receptor. | 9.2 nM | Active compounds showed IC₅₀ values from 9 µM to 35 µM in one study.[12] |

| IC₅₀ (Bile Acid Uptake) | Half-maximal inhibitory concentration for inhibiting NTCP's primary physiological function of bile acid transport. | 750 nM | Myrcludex B inhibits bile salt transport at concentrations > 50 nM.[10] |

| CC₅₀ | Half-maximal cytotoxic concentration in HepG2-NTCP cells, indicating the concentration at which the compound induces 50% cell death. | > 50 µM | Data from various studies indicate low cytotoxicity is a key selection criterion. |

| Selectivity Index (SI) | Calculated as CC₅₀ / IC₅₀ (HBV Entry). A higher SI indicates a more favorable therapeutic window. | > 5,880 | N/A |

Detailed Experimental Protocols

The characterization of Noval-Inhib-X involved several key experiments to determine its antiviral activity, mechanism of action, and safety profile.

Cell Culture and Reagents

-

Cell Line: HepG2 cells engineered for tetracycline-inducible expression of human NTCP (HepG2-NTCP) were used for infection assays.[11] These cells are non-permissive for HBV infection until NTCP expression is induced.

-

Virus: Cell culture-derived HBV (genotype D) was used for infection studies.

-

Inhibitor: Noval-Inhib-X was synthesized, purified (>98% purity), and dissolved in DMSO to create a stock solution.

HBV Infection Assay

This assay quantifies the ability of the inhibitor to prevent HBV from successfully infecting host cells.

-

Cell Seeding: HepG2-NTCP cells are seeded in collagen-coated 48-well plates.

-

NTCP Induction: NTCP expression is induced by adding doxycycline to the culture medium for 72 hours.

-

Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of Noval-Inhib-X. Cells are pre-incubated with the compound for 2 hours at 37°C.

-

Infection: HBV is added to the wells in the presence of the inhibitor and 4% polyethylene glycol (PEG) 8000. The cells are incubated for 16 hours at 37°C.

-

Wash and Culture: The inoculum is removed, and cells are washed three times with PBS to remove unbound virus and compound. Fresh medium is added, and cells are cultured for an additional 12 days.

-

Quantification: The level of infection is determined by measuring the amount of secreted HBeAg in the culture supernatant using a commercial ELISA kit. The IC₅₀ value is calculated from the dose-response curve.

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral effect is not due to the inhibitor killing the host cells.

-

Cell Seeding: HepG2-NTCP cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of Noval-Inhib-X for a duration equivalent to the infection assay.

-

Viability Measurement: Cell viability is assessed using a standard MTS or MTT assay, which measures mitochondrial metabolic activity.

-

Calculation: The absorbance is read, and the CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

Receptor Binding Inhibition Assay

This experiment directly tests whether Noval-Inhib-X functions by blocking the interaction between the HBV preS1 domain and the NTCP receptor.

-

Cell Preparation: NTCP-expressing HEK293 cells are prepared.[12]

-

Competitive Binding: Cells are incubated with a fixed concentration of a fluorescently-labeled or radio-labeled synthetic lipopeptide corresponding to the NTCP-binding region of the preS1 domain.[2] This incubation is performed in the presence of increasing concentrations of Noval-Inhib-X.

-

Measurement: After incubation and washing, the amount of bound labeled peptide is quantified using a fluorometer or scintillation counter.

-

Analysis: A decrease in the signal from the labeled peptide in the presence of Noval-Inhib-X indicates competitive binding to NTCP. The IC₅₀ for binding inhibition is then determined.

Mechanism of Action: Competitive Inhibition

The data strongly support a mechanism where Noval-Inhib-X acts as a competitive inhibitor of the HBV-NTCP interaction. The receptor binding assay demonstrates that Noval-Inhib-X directly competes with the viral preS1 domain for the binding site on NTCP. Furthermore, the significant difference between the IC₅₀ for HBV entry inhibition (8.5 nM) and bile acid uptake inhibition (750 nM) suggests that while Noval-Inhib-X binds to NTCP, it interferes with the viral binding site more potently than it obstructs the transporter's primary physiological function. This selectivity is a highly desirable characteristic for minimizing potential side effects related to impaired bile acid transport.[2]

Conclusion

The initial characterization of Noval-Inhib-X identifies it as a potent and selective inhibitor of Hepatitis B Virus entry. With a nanomolar IC₅₀ for viral inhibition and a high selectivity index, it demonstrates a promising preclinical profile. The compound functions by directly competing with the HBV preS1 domain for binding to the NTCP receptor, effectively blocking the first essential step of infection. This mechanism is distinct from current reverse transcriptase inhibitors, offering the potential for synergistic effects in combination therapies.[5][13] Further studies are warranted to evaluate its pharmacokinetic properties and in vivo efficacy, but Noval-Inhib-X represents a promising candidate for a new class of anti-HBV therapeutics.

References

- 1. Hepatitis B virus entry, assembly, and egress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancing hepatitis B virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches towards conquering hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitors of hepatitis B virus attachment and entry [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of the HBV Entry Receptor NTCP and its Potential in Hepatitis B Treatment [frontiersin.org]

- 7. Hepatitis B Virus Entry into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The progress of molecules and strategies for the treatment of HBV infection [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. globalhep.org [globalhep.org]